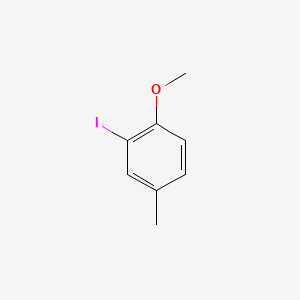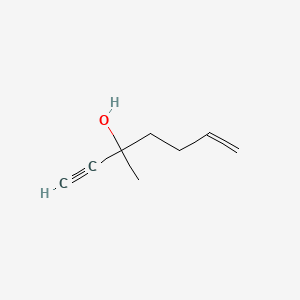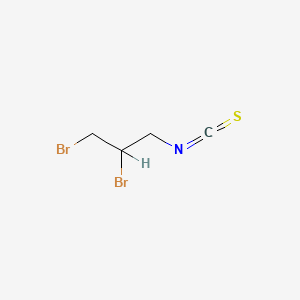
3-(ジエチルホスホリル)-5-フェニルイソキサゾール
説明
Diethyl (5-phenylisoxazol-3-yl) phosphate is a versatile chemical compound with the molecular formula C₁₃H₁₆NO₅P and a molecular weight of 297.244 g/mol . It is known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by its unique structure, which includes a phenyl group attached to an isoxazole ring, further bonded to a phosphate ester.
科学的研究の応用
Diethyl (5-phenylisoxazol-3-yl) phosphate has a wide range of applications in scientific research:
Medicine: Its ability to inhibit protein synthesis makes it a potential candidate for developing therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (5-phenylisoxazol-3-yl) phosphate typically involves the reaction of 5-phenylisoxazole with diethyl phosphorochloridate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods: In industrial settings, the production of Diethyl (5-phenylisoxazol-3-yl) phosphate may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions: Diethyl (5-phenylisoxazol-3-yl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler phosphates.
Substitution: The phenyl group or the isoxazole ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the phosphate, while reduction may produce simpler phosphates or alcohols.
作用機序
The mechanism of action of Diethyl (5-phenylisoxazol-3-yl) phosphate involves its interaction with the 30S ribosomal subunit in cells. By binding to this subunit, the compound prevents the formation of the initiation complex between aminoacyl tRNA and mRNA, thereby inhibiting protein synthesis . This mechanism is crucial for its applications in both biological research and potential therapeutic development.
類似化合物との比較
- Diethyl (5-phenyl-1,2-oxazol-3-yl) phosphate
- Diethyl 5-phenyl-3-isoxazolyl phosphate
- Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester
Comparison: Diethyl (5-phenylisoxazol-3-yl) phosphate is unique due to its specific structure, which includes a phenyl group attached to an isoxazole ring bonded to a phosphate ester. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, its ability to inhibit protein synthesis by targeting the 30S ribosomal subunit is a unique feature that sets it apart from other phosphates and isoxazole derivatives .
特性
IUPAC Name |
diethyl (5-phenyl-1,2-oxazol-3-yl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16NO5P/c1-3-16-20(15,17-4-2)19-13-10-12(18-14-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBRWDJSOHOVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=NOC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186043 | |
| Record name | Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32306-29-9 | |
| Record name | Isoxathion-oxon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32306-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032306299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is Isoxathion oxon considered a potent insecticide, and how does its activity compare to other organophosphate compounds?
A1: Isoxathion oxon exhibits strong inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. This inhibition disrupts nerve function in insects, leading to their death. [, ] Research has identified Isoxathion oxon as the most potent inhibitor among 35 insecticides tested, including various organophosphates and carbamates. Its potency, measured as p(IC50), was determined to be 8.2, significantly higher than other compounds examined. [] This high potency stems from its oxon structure (P=O), which generally displays significantly greater inhibitory activity (hundreds to thousands of times) compared to their thiono (P=S) counterparts. []
Q2: Can Isoxathion oxon pose a risk to human health through contaminated water sources?
A2: While the provided research focuses on Isoxathion oxon's insecticidal properties, its potent AChE inhibition raises concerns about potential human health risks. A study utilizing human red blood cells demonstrated the ability to detect Isoxathion oxon in water samples at extremely low concentrations (100 ng/L). [] This detection limit, even in the presence of chlorine disinfection levels commonly used in water treatment, highlights the compound's persistence and potential for human exposure through contaminated water. Inhibiting AChE in humans can disrupt nerve function, potentially leading to adverse health effects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















